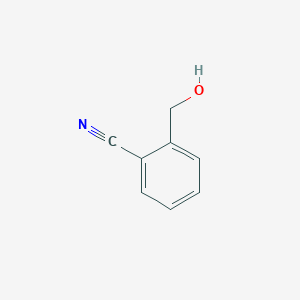
4-Chloro-2-fluoro-5-nitroaniline
Overview
Description
4-Chloro-2-fluoro-5-nitroaniline is an aromatic compound that contains a benzene ring substituted with chlorine, fluorine, and nitro groups
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
Nitroanilines are known to undergo reduction reactions in biological systems, leading to the formation of reactive intermediates . These intermediates can interact with cellular targets, causing changes in their function .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form hydrogen bonds .
Pharmacokinetics
The presence of a nitro group and halogen atoms in the molecule could influence its bioavailability .
Result of Action
Nitroanilines can potentially cause cellular changes due to their reactivity and ability to form hydrogen bonds .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitroaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the molecule, which in turn can influence its reactivity and interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aromatic Compounds: The preparation of 4-Chloro-2-fluoro-5-nitroaniline typically involves the nitration of 4-chloro-2-fluoroaniline.
Reduction of Nitro Compounds: Another method involves the reduction of 4-chloro-2-fluoro-5-nitrobenzene to obtain the desired aniline derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro-2-fluoro-5-nitroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions to form various oxidation products depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Anilines: Nucleophilic substitution reactions can lead to the formation of various substituted anilines.
Scientific Research Applications
4-Chloro-2-fluoro-5-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-5-nitroaniline: Lacks the fluorine atom, which affects its chemical properties and reactivity.
2-Fluoro-5-nitroaniline: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness: 4-Chloro-2-fluoro-5-nitroaniline is unique due to the presence of all three substituents (chlorine, fluorine, and nitro) on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRULFQRXGSSDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548445 | |
| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86988-02-5 | |
| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
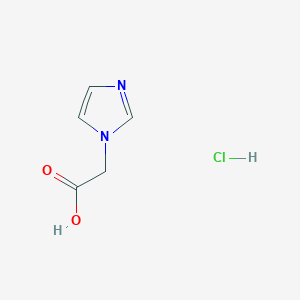
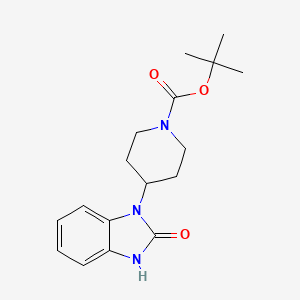
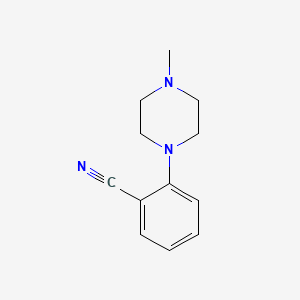
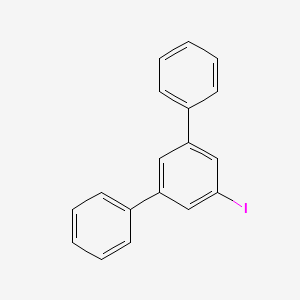
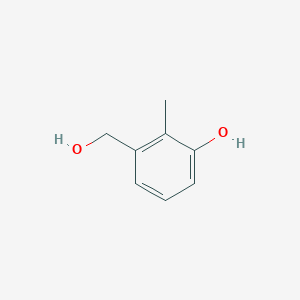


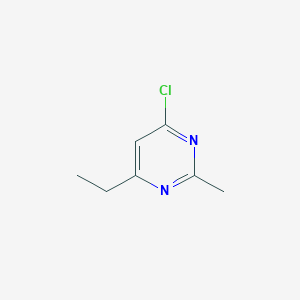
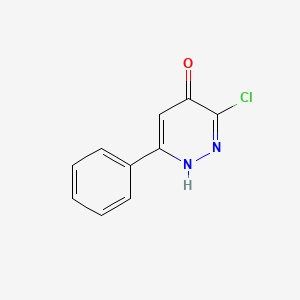
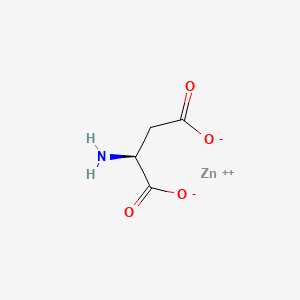

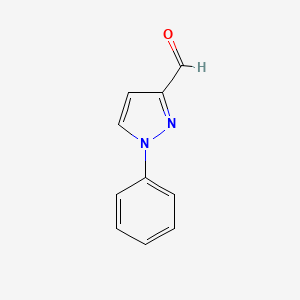
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)
